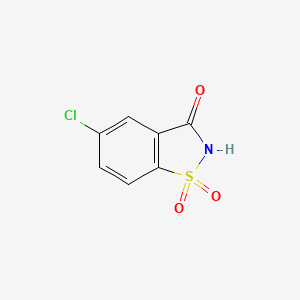

5-Chlorosaccharin

Description

Historical Context and Evolution within Saccharin (B28170) Chemistry

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, was first synthesized in 1879 by Constantin Fahlberg and Ira Remsen at Johns Hopkins University. wikipedia.orgacs.orgnih.gov Its discovery as the first commercial artificial sweetener marked a significant moment in food science. acs.org The initial synthesis and subsequent commercial production paved the way for extensive research into its chemical properties and potential modifications. wikipedia.orgsciencehistory.org

For decades, research primarily focused on the synthesis of N- and O-substituted derivatives of the saccharin core. nih.gov However, modifications to the benzene (B151609) ring of the saccharin molecule received less attention. nih.govresearchgate.net The development of synthetic routes to produce derivatives like 5-chlorosaccharin, where a chlorine atom is substituted onto the aromatic ring, represented a diversification of saccharin chemistry. This evolution allowed for the creation of a new range of molecular scaffolds. While saccharin itself has been explored as an organocatalyst, the introduction of substituents like chlorine onto the benzene ring offers a pathway to novel compounds with potentially unique bioactive properties. nih.govnih.gov

Significance of this compound as a Specialized Reagent in Organic Synthesis

While ring-halogenated saccharins like this compound are important chemical building blocks, the most significant role of halogenated saccharin derivatives in organic synthesis is embodied by N-halogenated saccharins, particularly N-chlorosaccharin (NCSac). enamine.netresearchgate.net In this compound, the chlorine atom is bonded to the nitrogen of the imide functional group, not the benzene ring. This N-Cl bond is the source of its high reactivity. wisconsin.edu

N-chlorosaccharin is a powerful and versatile electrophilic chlorinating agent used in a wide array of organic transformations. enamine.netresearchgate.net Its applications include:

Halogenation of aromatic compounds : It can efficiently chlorinate electron-rich aromatic systems. researchgate.netscielo.br

Cohalogenation of alkenes : NCSac reacts with alkenes in aqueous acetone (B3395972) to produce chlorohydrins with high regioselectivity. researchgate.netscielo.br

Oxidation reactions : It can be used to oxidize alcohols to their corresponding aldehydes or ketones. enamine.net

Chlorofluorination : In combination with a fluoride (B91410) source, it facilitates the chlorofluorination of alkynes. researchgate.net

The utility of N-halosaccharins stems from their stability, ease of handling, and high reactivity under mild conditions, making them valuable alternatives to other halogenating agents. researchgate.net

Fundamental Chemical Structure and Electrophilic Nature of N-Halogenated Saccharins

The reactivity of N-halogenated saccharins is a direct result of their molecular structure. The saccharin framework contains two strongly electron-withdrawing sulfonyl (SO₂) and carbonyl (C=O) groups attached to the nitrogen atom.

Key Structural Features of N-Halogenated Saccharins:

| Feature | Description | Impact on Reactivity |

|---|---|---|

| Electron-Withdrawing Groups | The sulfonyl and carbonyl groups pull electron density away from the nitrogen atom. | This makes the nitrogen atom highly electron-deficient. |

| Polarized N-X Bond | The high electronegativity of the nitrogen atom, amplified by the attached groups, polarizes the nitrogen-halogen (N-X) bond. | The halogen atom (e.g., chlorine in NCSac) develops a partial positive charge (δ+), making it highly electrophilic. |

| Source of "X+" | The polarized N-X bond allows the reagent to act as a source of a halonium ion (e.g., "Cl+"). | This electrophilic halogen is readily transferred to other molecules, making N-halosaccharins effective halogenating agents. wisconsin.eduwikipedia.org |

This inherent electrophilicity is the cornerstone of their function in organic synthesis, enabling them to participate in reactions where a "positive" halogen source is required. wisconsin.edu

Comparative Overview with Related N-Haloimide Reagents: Distinctions and Advantages

N-halogenated saccharins belong to a broader class of N-haloimide reagents, which includes well-known compounds like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). wisconsin.eduwikipedia.org While they share a common reactive motif (the N-X bond), N-halosaccharins offer distinct advantages.

Comparison of N-Halosaccharin and N-Halosuccinimide:

| Property | N-Chlorosaccharin (NCSac) | N-Chlorosuccinimide (NCS) |

|---|---|---|

| Reactivity | Generally considered more reactive. researchgate.net The strong electron-withdrawing nature of the benzisothiazole ring enhances the electrophilicity of the chlorine atom. wisconsin.edu | A widely used and effective reagent, but can be less reactive in certain applications. commonorganicchemistry.com |

| Selectivity | Can exhibit high regioselectivity, for example in the cohalogenation of alkenes. researchgate.netscielo.br | Also demonstrates selectivity, but the specific outcomes can differ from NCSac. |

| Applications | Used for chlorinations, oxidations, chlorofluorinations, and Ritter-type reactions. enamine.netresearchgate.net | Also used for a broad range of chlorinations and oxidations. wikipedia.org |

| Starting Material | Derived from saccharin, a cheap and readily available starting material. researchgate.net | Derived from succinimide (B58015). wikipedia.org |

Studies have shown that N-halosaccharins can be more potent reagents than their succinimide counterparts. For instance, N-iodosaccharin was found to be significantly more reactive as an iodinating agent than N-iodosuccinimide. nih.gov This enhanced reactivity, combined with high selectivity and the low cost of the parent saccharin molecule, establishes N-halogenated saccharins as valuable and often superior reagents in the toolkit of modern organic synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQCRDCROUYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183333 | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-16-7 | |

| Record name | 5-Chlorosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604U63F4WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for the Preparation of 5 Chlorosaccharin

Laboratory-Scale Synthesis Approaches

Several methods have been developed for the preparation of 5-Chlorosaccharin on a laboratory scale, offering different advantages in terms of reagent availability, reaction time, and yield.

One of the most common laboratory methods for synthesizing this compound involves the direct chlorination of saccharin (B28170) using tert-butyl hypochlorite (B82951) (tBuOCl) in methanol (B129727) orgsyn.org. This method is known for its rapid reaction kinetics and ability to produce high-purity product.

Typical Procedure: Saccharin is suspended in methanol, and tert-butyl hypochlorite is added dropwise under a nitrogen atmosphere at room temperature. The reaction typically yields a white precipitate, which is then filtered, washed, and dried orgsyn.org. This method has been reported to achieve approximately 93% purity under optimized conditions .

| Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Saccharin, tert-Butyl Hypochlorite (tBuOCl) | Methanol | Room temperature, 5 min | ~93% | ~93% | orgsyn.org |

An environmentally friendlier approach utilizes Oxone® (potassium peroxymonosulfate) in combination with potassium chloride (KCl) in an aqueous medium. This method is considered "green" due to its solvent-free or aqueous-phase nature and avoids the use of more hazardous reagents thieme-connect.comscielo.br.

Typical Procedure: Sodium saccharinate and potassium chloride are suspended in deionized water. Oxone® is then added, and the mixture is stirred at room temperature for an extended period (e.g., 6 or 24 hours). The solid product is isolated by filtration, washed, and recrystallized thieme-connect.comscielo.br. This route provides moderate yields thieme-connect.comscielo.br.

| Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Sodium Saccharinate, KCl, Oxone® | Water | Room temperature, 24 h | Moderate | High | thieme-connect.comscielo.br |

| Saccharin, KCl, Oxone®, Na₂CO₃ | Water | Room temperature, 18 h | 75% | Not specified | gla.ac.uk |

The preparation of this compound can also be achieved starting from saccharin salts, such as sodium saccharinate. This often involves reaction with a chlorinating agent in a suitable solvent. For instance, a method using Oxone® and potassium chloride, as described above, starts with sodium saccharinate thieme-connect.comscielo.br. Another approach involves the direct reaction of saccharin with trichloroisocyanuric acid (TCCA) in a mildly alkaline aqueous solution, which is considered a benign procedure thieme-connect.com.

| Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Sodium Saccharinate, KCl, Oxone® | Water | Room temperature, 24 h | Moderate | High | thieme-connect.comscielo.br |

| Saccharin, Trichloroisocyanuric Acid (TCCA) | Water | Mildly alkaline, RT | 60% | >96% | thieme-connect.com |

Scalable and Industrially Relevant Synthetic Pathways

For bulk production, methods that are cost-effective, efficient, and easily scalable are preferred. Trichloroisocyanuric acid (TCCA) has emerged as a key reagent for industrial-scale chlorination.

Trichloroisocyanuric acid (TCCA) is a stable, easily handled, and inexpensive chlorine donor that can be effectively used for the chlorination of saccharin. TCCA is known for its high effective chlorine content and its utility as a reagent in organic synthesis thieme-connect.comatamanchemicals.comfengbaichemicals.comresearchgate.netwikipedia.org.

Typical Procedure: Saccharin is dissolved in a suitable solvent, such as anhydrous acetonitrile (B52724) or water, and TCCA is added portion-wise, often at controlled temperatures (e.g., 0–5°C or room temperature). The reaction mixture is stirred for several hours. The product is then isolated by filtration, washing, and drying thieme-connect.comCurrent time information in Bangalore, IN.. This method is noted for being clean, fast, efficient, and yielding good to excellent results thieme-connect.comresearchgate.net.

| Reagent(s) | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Saccharin, Trichloroisocyanuric Acid (TCCA) | Acetonitrile | 0–5°C to RT, 2–4 h | Good to Excellent | Not specified | Current time information in Bangalore, IN. |

| Saccharin, Trichloroisocyanuric Acid (TCCA) | Water | Room temperature, 24 h | 60% | >96% | thieme-connect.com |

Optimizing synthetic processes for bulk production focuses on maximizing yield, ensuring high purity, reducing reaction times, and minimizing waste. Factors such as reactant molar ratios, reaction temperature, solvent choice, and purification techniques are critical. For instance, using TCCA in water provides a greener and more economical route compared to Oxone® thieme-connect.com. Process intensification strategies, including the use of continuous flow reactors or improved work-up procedures, can further enhance efficiency and yield in industrial settings alliedacademies.orgbocsci.comgenosynth.com. Careful control of reaction parameters, such as temperature and reactant addition rates, is essential to prevent side reactions and maximize the formation of this compound deskera.comgoogle.comorgsyn.org.

Precursor Compounds and Intermediate Derivatization Strategies

The fundamental precursor for N-chlorosaccharin is saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) orgsyn.orgthieme-connect.com. Saccharin itself has a rich synthetic history, with its production evolving over time.

Saccharin Synthesis: Historically, saccharin was first synthesized by Constantin Fahlberg and Ira Remsen, with early routes involving the oxidation of o-toluenesulfonamide, derived from toluene (B28343) chemistryviews.orgwikipedia.org. A more industrially relevant pathway starts with toluene, which undergoes sulfonation, followed by conversion to sulfonyl chlorides, and subsequent reaction with ammonia (B1221849) chemistryviews.org. Another significant route begins with methyl anthranilate, which is reacted sequentially with nitrous acid, sulfur dioxide, chlorine, and then ammonia chemistryviews.orgwikipedia.org. These established methods ensure a readily available and cost-effective supply of saccharin, the primary building block for N-chlorosaccharin.

Derivatization Strategy: N-Chlorination of Saccharin

The "derivatization strategy" for producing N-chlorosaccharin involves the direct introduction of a chlorine atom onto the nitrogen atom of the saccharin molecule. This transformation converts the relatively stable saccharin into a highly reactive electrophilic chlorinating agent. This is achieved through various chlorination reactions, utilizing different chlorinating agents and reaction conditions.

Key Preparation Methods:

Chlorination with tert-Butyl Hypochlorite: This method involves reacting saccharin with tert-butyl hypochlorite in methanol at room temperature. The reaction is typically rapid, proceeding to completion within minutes, and yields N-chlorosaccharin as a white powder orgsyn.org. This route is noted for its simplicity and efficiency.

Chlorination with Trichloroisocyanuric Acid (TCCA): N-Chlorosaccharin can be synthesized directly from saccharin using trichloroisocyanuric acid (TCCA) in a mildly alkaline aqueous solution. This method is described as clean, fast, and efficient, yielding N-chlorosaccharin in good to excellent yields thieme-connect.com.

Chlorination using Potassium Chloride and Oxone®: An alternative preparation involves the reaction of sodium saccharinate with potassium chloride in the presence of Oxone® (potassium peroxymonosulfate) in water. While this method is considered a "green methodology," it typically results in moderate yields thieme-connect.comthieme-connect.com.

Reactivity and Mechanistic Investigations of 5 Chlorosaccharin in Organic Transformations

Electrophilic Halogenation Reactions

N-Chlorosaccharin is a versatile electrophilic chlorinating agent used in a variety of organic transformations. enamine.net Its reactivity stems from the polarized N-Cl bond, which allows for the transfer of an electrophilic chlorine atom (Cl+) to electron-rich substrates such as aromatic compounds, alkenes, and alkynes.

Aromatic Chlorination: Regioselectivity and Ortho/Para Isomer Distribution

N-Chlorosaccharin is an effective reagent for the chlorination of electron-rich aromatic compounds. scielo.br The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring acts as a nucleophile, attacking the electrophilic chlorine atom of the N-Chlorosaccharin.

The regioselectivity of this reaction is governed by the nature of the substituents already present on the aromatic ring. For activated aromatic systems, the substitution is directed to the positions of highest electron density. youtube.comyoutube.com All activating groups and deactivating groups with lone pairs adjacent to the ring (such as halogens) are ortho/para-directors. quora.comlibretexts.org Research has shown that the chlorination of certain aromatics with N-Chlorosaccharin leads to a mixture of ortho and para isomers. scielo.br The para isomer is typically favored, with studies reporting an approximate para-to-ortho isomer ratio of 4-5:1. scielo.br This preference is often attributed to steric hindrance at the ortho position, which makes the para position more accessible to the incoming electrophile.

Table 1: Regioselectivity in Aromatic Chlorination with N-Chlorosaccharin

| Substrate Type | Directing Effect | Predominant Products | Typical Isomer Ratio (p:o) |

| Activated Aromatics | Ortho, Para | Monochloro-derivatives | ~4-5 : 1 |

Alkenes and Alkynes Functionalization

N-Chlorosaccharin readily reacts with the π-bonds of alkenes and alkynes, leading to a variety of functionalized products through addition reactions. enamine.netmasterorganicchemistry.com

In the presence of a nucleophilic solvent like water, the reaction of N-Chlorosaccharin with alkenes yields halohydrins (compounds containing adjacent halogen and hydroxyl groups). scielo.brchemistrysteps.com The mechanism involves the initial attack of the alkene's π-bond on the electrophilic chlorine, forming a cyclic chloronium ion intermediate. chadsprep.comlibretexts.org This three-membered ring is highly strained and reactive. chemistrysteps.com

Instead of the saccharin (B28170) anion, the solvent (present in large excess) acts as the nucleophile. chemistrysteps.comchadsprep.com Water attacks one of the carbons of the chloronium ion from the back side, leading to the opening of the ring. chadsprep.comyoutube.com This backside attack results in an anti-addition, where the chlorine and the hydroxyl group are on opposite faces of the original double bond. For unsymmetrical alkenes, the water molecule preferentially attacks the more substituted carbon of the chloronium ion, following Markovnikov's rule. chadsprep.comyoutube.com A final deprotonation step yields the neutral chlorohydrin product. chadsprep.com

Table 2: Functionalization of Alkenes with N-Chlorosaccharin in Water

| Alkene | Intermediate | Product | Stereochemistry | Regiochemistry |

| Cyclohexene | Cyclic Chloronium Ion | trans-2-Chlorocyclohexanol | Anti-addition | Not applicable |

| Styrene | Cyclic Chloronium Ion | 2-Chloro-1-phenylethanol | Anti-addition | Markovnikov (OH on benzylic C) |

| 1-Hexene | Cyclic Chloronium Ion | 1-Chlorohexan-2-ol | Anti-addition | Markovnikov (OH on C2) |

The functionalization of alkynes can also be achieved with electrophilic chlorine sources. masterorganicchemistry.com While specific studies detailing the use of 5-Chlorosaccharin for the chlorofluorination of alkynes are specialized, the general reactivity pattern of N-chloro reagents suggests its potential role in such transformations. enamine.net Conventional methods for hetero-dihalogenation often combine an electrophilic halogen source with a nucleophilic halide source. nih.gov

In a potential mechanism for chlorofluorination, the alkyne would attack the electrophilic chlorine of N-Chlorosaccharin to form a bridged chloronium ion intermediate. masterorganicchemistry.com Subsequent attack by a fluoride (B91410) ion (from a source like a fluoride salt) at one of the carbons would lead to the final chlorofluoroalkene product. nih.gov The reaction with alkynes typically results in trans-dihaloalkenes due to the involvement of the bridged halonium ion, which directs the incoming nucleophile to the opposite side. masterorganicchemistry.com

Allylic and Benzylic Chlorination: Radical-Initiated Pathways

Chlorination at allylic (C-H bond adjacent to a C=C double bond) and benzylic (C-H bond adjacent to a benzene (B151609) ring) positions can be achieved through radical-initiated pathways. libretexts.orgcsbsju.edu Reagents like N-halosuccinimides are commonly used for this purpose, and N-Chlorosaccharin can function similarly. csbsju.edu These reactions are typically initiated by light (hν) or a radical initiator like benzoyl peroxide. csbsju.eduyoutube.com

The mechanism proceeds via a radical chain reaction:

Initiation: The radical initiator generates a small concentration of a bromine radical (often from trace HBr reacting with the N-haloimide) or the N-Cl bond is cleaved homolytically by UV light to form a nitrogen-centered radical.

Propagation: A chlorine or other radical abstracts a hydrogen atom from the allylic or benzylic position. This step is favorable because the resulting allylic or benzylic radical is stabilized by resonance. libretexts.orgcsbsju.edu This carbon-centered radical then reacts with N-Chlorosaccharin (or Cl2 generated in situ) to form the chlorinated product and regenerate a propagating radical. nih.gov

Termination: The reaction is terminated when two radicals combine.

Using a low concentration of the halogen source is crucial to favor substitution over the competing electrophilic addition to the double bond. youtube.com

C-H Bond Functionalization

Direct C-H bond functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. mdpi.commdpi.com This field often employs transition metal catalysts to selectively activate otherwise inert C-H bonds. rsc.org Reagents like N-Chlorosaccharin can serve as the chlorine source in such catalytic cycles. enamine.net

While polar C-H chlorination pathways exist, many C-H functionalization reactions proceed through radical mechanisms. nih.govnih.gov For instance, photochemically promoted methods have been developed for the chlorination of heterobenzylic C-H bonds using N-chlorosulfonamides. nih.gov The mechanism involves a radical chain process with two key propagation steps: hydrogen atom transfer (HAT) from the substrate to a nitrogen-centered radical, and chlorine atom transfer (ClAT) from the N-Cl reagent to the resulting carbon-centered radical. nih.gov The efficiency of such reactions depends on a delicate balance between the energetics of these two steps. nih.gov Electrophilic chlorinating agents are also utilized in C-H functionalization mediated by reagents like Selectfluor, which can enable the formation of carbon-halogen bonds under oxidative conditions. nih.gov

Oxidative Reactions Mediated by this compound

This compound (NCSA) has emerged as a versatile and potent oxidizing agent for a variety of organic compounds. scholarsresearchlibrary.com Its reactivity, particularly in aqueous acetic acid and micellar media, has been the subject of numerous kinetic and mechanistic studies. In acidic solutions, the active oxidizing species are often identified as hypochlorous acid (HOCl) or the protonated hydronium-halide ion (H₂O⁺Cl), formed through the hydrolysis of NCSA. scholarsresearchlibrary.comresearchtrend.net The addition of saccharin, a reaction byproduct, typically retards the reaction rate, supporting the involvement of a pre-equilibrium step where NCSA hydrolyzes. scholarsresearchlibrary.comsphinxsai.com

The oxidation of secondary alcohols by this compound provides a pathway to the corresponding ketones. A kinetic study of the oxidation of propan-2-ol by NCSA in an aqueous acetic acid medium revealed specific reaction dynamics. The reaction demonstrates first-order kinetics with respect to the oxidant (NCSA) and a fractional order with respect to the substrate (propan-2-ol). scholarsresearchlibrary.com This fractional order suggests the formation of an intermediate complex between the alcohol and the oxidant prior to the rate-determining step. scholarsresearchlibrary.com

The reaction is acid-catalyzed, with the rate increasing in the presence of perchloric acid. scholarsresearchlibrary.com Furthermore, the rate of oxidation is enhanced by an increase in the acetic acid content of the medium, indicating a solvent effect on the reaction. scholarsresearchlibrary.com Conversely, the addition of saccharin, one of the reaction products, retards the rate, which points to a pre-equilibrium step involving the hydrolysis of NCSA to form the active oxidizing species. scholarsresearchlibrary.com Based on these observations, a mechanism is proposed wherein the active species, likely HOCl, reacts with the alcohol to form a complex that decomposes in the slow, rate-determining step to yield the ketone. scholarsresearchlibrary.com

Table 1: Kinetic Parameters for the Oxidation of Propan-2-ol by this compound scholarsresearchlibrary.com

| Parameter | Order of Reaction |

|---|---|

| [this compound] | First-order |

| [Propan-2-ol] | Fractional-order |

| [H⁺] | Catalyzed |

The oxidation of substituted 4-oxoacids by this compound in an aqueous acetic acid medium has been shown to follow second-order kinetics, being first-order in both the 4-oxoacid and NCSA, as well as being catalyzed by H⁺ ions. Kinetic investigations reveal that the reaction rate is sensitive to the electronic nature of substituents on the aromatic ring of the 4-oxoacid. Electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it, suggesting the development of a positive charge in the transition state.

The active oxidizing species is postulated to be the hypochlorous acidium ion (H₂O⁺Cl). The proposed mechanism involves an initial protonation of NCSA, followed by its reaction with the enol form of the 4-oxoacid in the rate-determining step. This is consistent with the observed positive effect of lowering the dielectric constant of the medium on the reaction rate. The addition of saccharin, a product, decreases the reaction rate, further supporting a pre-equilibrium step involving NCSA.

The oxidation of phenolic compounds, such as catechol and p-cresol, by this compound in an aqueous acetic acid medium displays distinct kinetic profiles. The reaction is consistently first-order with respect to the oxidant, NCSA. scholarsresearchlibrary.com However, the reaction order with respect to the phenolic substrates and acid concentration varies from one to zero. scholarsresearchlibrary.com This suggests that at higher concentrations of the substrate or acid, the reaction rate becomes independent of their concentrations, a characteristic of Michaelis-Menten type kinetics, implying the formation of a transitory complex. scholarsresearchlibrary.com

The stoichiometry of the oxidation of these phenolic compounds was determined to be 2:1, meaning two moles of NCSA react with one mole of the substrate. scholarsresearchlibrary.com The active species responsible for the oxidation are proposed to be the protonated form of NCSA and H₂O⁺Cl, which are formed in the acidic medium. scholarsresearchlibrary.com The reaction mechanism likely involves the formation of a complex between the substrate and the active oxidizing species, which then decomposes to yield the final products, such as 2,5-dichloro-1,6-dihydroxybenzene from catechol. scholarsresearchlibrary.com A positive effect of the solvent composition (increasing acetic acid) on the rate points to a positive ion-dipole interaction in the transition state. scholarsresearchlibrary.com

Kinetic studies on the oxidation of amino acids like glycine (B1666218) and alanine (B10760859) by this compound in an aqueous acetic acid and perchloric acid medium show that the reaction is first-order with respect to both the amino acid and NCSA. ijaem.net A key characteristic of this reaction is its inverse fractional order dependence on the hydrogen ion concentration [H⁺], indicating that the unprotonated form of the amino acid is the more reactive species. ijaem.net

The primary oxidation product for these amino acids is the corresponding aldehyde, with a stoichiometric ratio of 1:1 between the oxidant and the substrate. ijaem.net The reaction rate is not significantly affected by changes in the ionic strength of the medium, and the effect of the solvent's dielectric constant suggests a dipole-dipole interaction. ijaem.net The active oxidizing species is postulated to be hypochlorous acid (HOCl), formed from the hydrolysis of NCSA. ijaem.net The retarding effect of added saccharin supports this pre-equilibrium. ijaem.net The proposed mechanism involves the reaction of HOCl with the amino acid in a slow, rate-determining step, followed by rapid decomposition to products. ijaem.net

Table 2: Reaction Order for Oxidation of Amino Acids by this compound ijaem.net

| Reactant/Condition | Reaction Order |

|---|---|

| [this compound] | 1 |

| [Amino Acid] | 1 |

| [H⁺] | Inverse fractional |

The oxidation of aliphatic hydroxy acids, exemplified by malic acid, using this compound in an aqueous acetic acid medium presents a reaction that is first-order in both the oxidant (NCSA) and the acid catalyst (HClO₄). researchtrend.net The reaction order with respect to the substrate, malic acid, varies from one to zero, indicating the formation of an intermediate complex as the substrate concentration increases. researchtrend.net

The oxidation of methanol (B129727) by this compound can be significantly influenced by the presence of micelles. In a study using the cationic surfactant cetyl trimethyl ammonium (B1175870) bromide (CTAB), the reaction rate was observed to increase, demonstrating positive catalysis. masterorganicchemistry.com The kinetics show a reaction order that varies from one to zero for both the substrate (methanol) and the oxidant (NCSA) in the presence of CTAB micelles, which is consistent with the Michaelis-Menten model for enzyme kinetics. masterorganicchemistry.com This model implies that the reaction proceeds via the formation of a complex between the reactants bound to the micellar surface. masterorganicchemistry.com

The reaction is catalyzed by H⁺ ions and the rate increases with a higher dielectric constant of the medium. masterorganicchemistry.com The active oxidizing species is proposed to be HOCl, which engages in an electrophilic attack on the methanol molecule within the micellar environment to form a complex in the transition state. masterorganicchemistry.com The stoichiometry for this micelle-catalyzed reaction was determined to be 1:1. masterorganicchemistry.com

Nucleophilic Addition and Ritter-Type Reactions of this compound

This compound, also known as N-chlorosaccharin, serves as a versatile reagent in organic synthesis, participating in a range of transformations including nucleophilic additions and Ritter-type reactions. Its reactivity is centered around its capacity to act as an electrophilic chlorine source and a precursor to nitrogen-based nucleophiles and radicals.

Reaction with Epoxides: Regioselective Formation of Vicinal Haloalcohols and Dihalides

This compound (NXSac, where X=Cl) can be utilized in conjunction with triphenylphosphine (B44618) (PPh₃) for the regioselective cleavage of epoxides, leading to the formation of vicinal haloalcohols (β-halo alcohols) and vicinal dihalides. researchgate.net The stoichiometry of the reagents plays a crucial role in determining the product outcome.

The reaction of an epoxide with one equivalent of this compound and triphenylphosphine yields a vicinal haloalcohol. This transformation proceeds with high regioselectivity. In the case of unsymmetrical epoxides, the nucleophilic attack by the chloride ion occurs preferentially at the less sterically hindered carbon atom, a characteristic of Sₙ2-type reactions. masterorganicchemistry.comtransformationtutoring.com This regioselectivity is a key feature of base-catalyzed or nucleophilic epoxide ring-opening mechanisms where steric factors govern the site of attack. youtube.com

When two equivalents of the PPh₃/NXSac system are employed, the reaction proceeds further to yield vicinal dihalides. researchgate.net This suggests a sequential process where the initially formed haloalcohol is converted to the dihalide. The reaction provides a convenient method for the direct conversion of epoxides into these important synthetic intermediates.

The regiochemical outcome of these reactions is summarized in the table below, illustrating the preferential attack at the less substituted carbon of the epoxide.

| Epoxide Substrate | Reagents (Molar Ratio) | Major Product | Regioselectivity |

|---|---|---|---|

| Propylene Oxide | This compound/PPh₃ (1:1) | 1-Chloro-2-propanol | Attack at C1 (less substituted) |

| Styrene Oxide | This compound/PPh₃ (1:1) | 2-Chloro-1-phenylethanol | Attack at C2 (less substituted) |

| Propylene Oxide | This compound/PPh₃ (2:2) | 1,2-Dichloropropane | - |

| Styrene Oxide | This compound/PPh₃ (2:2) | 1,2-Dichloro-1-phenylethane | - |

Electrophilic Diamination of Alkenes via Ritter-Type Mechanisms

This compound is an effective reagent for the electrophilic diamination of alkenes, proceeding through a Ritter-type mechanism. libretexts.orgchemistrysteps.com The Ritter reaction classically involves the reaction of a nitrile with a carbocation precursor, such as an alkene in the presence of a strong acid, to form an N-alkyl amide. masterorganicchemistry.com In this modified approach, this compound acts as the electrophile.

When alkenes are treated with this compound in a nitrile solvent like acetonitrile (B52724), a one-pot synthesis of imidazolines can be achieved. libretexts.org The reaction is proposed to initiate with the electrophilic addition of chlorine from this compound to the alkene, forming a transient chloronium ion. libretexts.org This intermediate is then opened by the nucleophilic attack of acetonitrile. The resulting nitrilium ion is subsequently intercepted by the saccharin anion in a classic Ritter-type sequence, leading to the formation of a β-chloro sulfonylamidine intermediate. libretexts.org

This sequence provides a method for the 1,2-difunctionalization of alkenes, installing both a chlorine atom and a nitrogen-containing group derived from the nitrile solvent and saccharin. masterorganicchemistry.com Depending on the structure of the alkene substrate, competing reactions such as aziridine (B145994) formation and allylic chlorination can also be observed. chemistrysteps.com

Formation and Reactivity of Labile Beta-Chloro Sulfonylamidines

The reaction of this compound with alkenes in acetonitrile leads to the formation of labile β-chloro sulfonylamidines as key intermediates. libretexts.org These compounds are generally not isolated but are reacted further in situ.

The formation of these sulfonylamidines proceeds via the ring-opening of an intermediate chloronium ion by acetonitrile, followed by the trapping of the resulting nitrilium ion by the saccharin anion. libretexts.org This mechanistic pathway is a hallmark of the Ritter-type reaction. libretexts.orgopenstax.org

The table below summarizes the outcomes of the reaction of this compound with a representative alkene.

| Alkene | Reaction Conditions | Intermediate | Final Product |

|---|---|---|---|

| Cyclohexene | 1. This compound, MeCN 2. Potassium ethoxide | β-chloro sulfonylamidine | Imidazoline derivative |

Derivatization and Analogue Synthesis Utilizing the 5 Chlorosaccharin Scaffold

N-Functionalization of 5-Chlorosaccharin

The nitrogen atom within the saccharin (B28170) ring system provides a site for functionalization, leading to novel reagents with distinct reactivities.

N-Trifluoromethylthiosaccharin has emerged as a highly reactive, shelf-stable electrophilic reagent for the introduction of the trifluoromethylthio (CF3S-) group, a moiety valued for its lipophilicity and electron-withdrawing properties orgsyn.orgorgsyn.orglookchem.comfu-berlin.de. The synthesis of this reagent begins with the preparation of N-chlorosaccharin from saccharin via treatment with tert-butyl hypochlorite (B82951). This intermediate is then reacted with tris-silver(I) trifluoromethanethiolate (AgSCF3) in acetonitrile (B52724), typically at room temperature for approximately 30 minutes orgsyn.orgorgsyn.org. The reported yields for N-trifluoromethylthiosaccharin range from 61% to 77% orgsyn.orgorgsyn.org. This reagent is noted for its superior reactivity compared to many other electrophilic trifluoromethylthiolating agents and effectively reacts with a diverse array of nucleophiles, such as alcohols, amines, thiols, β-ketoesters, aldehydes, ketones, electron-rich arenes, and alkynes, under mild reaction conditions orgsyn.orgorgsyn.org.

Table 1: N-Functionalization Reactions Utilizing this compound

| Reaction | Starting Material | Intermediate | Key Reagents | Solvent | Conditions | Yield | Citation(s) |

| Synthesis of N-Thiocyanatosaccharin | Saccharin | N-Chlorosaccharin | tert-butyl hypochlorite, AgSCN | CH₂Cl₂ | Mild | 71% (overall) | researchgate.netcapes.gov.brlookchem.com |

| Preparation of N-Trifluoromethylthiosaccharin | N-Chlorosaccharin | N/A | AgSCF₃ | CH₃CN | Room temperature, 30 min | 61-77% | orgsyn.orgorgsyn.org |

Synthesis of Halogenated Saccharin Derivatives and Related Heterocyclesthieme-connect.com

Modifications to the saccharin scaffold, particularly involving halogenation, lead to compounds with altered chemical properties and potential applications in heterocyclic synthesis.

5-Chloroisatin (B99725), a halogenated derivative, can be synthesized through several routes, with N-chlorosaccharin serving as a key reagent in one method. The regiospecific preparation of 5-chloroisatin can be achieved by reacting isatin (B1672199) with N-chlorosaccharin in the presence of silicon dioxide (SiO₂) in dichloromethane, yielding the product under mild conditions in moderate yields (approximately 48%) researchgate.net. An alternative method for synthesizing 5-chloroisatin involves the direct chlorination of isatin using trichloroisocyanuric acid (TICA) in sulfuric acid, a process that affords the product in approximately 72% yield after a brief reaction time scielo.br. Additionally, 5-chloroisatin can be prepared from p-chlorooximinoacetanilide through a Sandmeyer reaction employing concentrated sulfuric acid banglajol.info.

Specific synthetic pathways detailing the preparation of 5-cyano-N-methyl saccharin and 5-aminomethyl-N-methyl saccharin were not explicitly detailed in the reviewed literature. However, the broader context of saccharin derivatization suggests that modifications to the saccharin core, including N-alkylation followed by functionalization at the 5-position, would be the general approach. Saccharin itself can be utilized in the Gabriel synthesis to prepare disubstituted amines from alkyl halides wikipedia.org.

Table 2: Synthesis of Halogenated Saccharin Derivatives

| Reaction | Starting Material | Reagent | Catalyst/Medium | Conditions | Yield | Citation(s) |

| Formation of 5-Chloroisatin | Isatin | N-Chlorosaccharin (NCSac) | SiO₂ / CH₂Cl₂ | Mild | 48% | researchgate.net |

| Formation of 5-Chloroisatin | Isatin | Trichloroisocyanuric acid (TICA) | H₂SO₄ | Room temperature, 5 min | 72% | scielo.br |

| Formation of 5-Chloroisatin | p-chlorooximinoacetanilide | Concentrated H₂SO₄ (Sandmeyer) | N/A | Controlled temperature | N/A | banglajol.info |

Structural Modification and Reactivity Tuning in the this compound Framework

Compound List

5-Aminomethyl-N-methyl saccharin

5-Chloroisatin

5-Cyano-N-methyl saccharin

this compound

AgSCF₃ (tris-silver(I) trifluoromethanethiolate)

AgSCN (Silver thiocyanate)

Isatin

N-Chlorosaccharin

N-Trifluoromethylthiosaccharin

N-Thiocyanatosaccharin

p-chlorooximinoacetanilide

Saccharin

tert-butyl hypochlorite

Applications of 5 Chlorosaccharin in Contemporary Organic Synthesis

Construction of Heterocyclic Architectures

The rigid bicyclic structure of 5-chlorosaccharin, featuring a sulfonamide fused to a benzene (B151609) ring, presents a unique scaffold for the synthesis of various heterocyclic compounds. However, its application in this domain is nuanced and often specific.

Synthesis of Imidazolines and Aziridines

A thorough review of the scientific literature indicates that the direct application of this compound in the synthesis of imidazolines and aziridines is not a documented transformation. Instead, these syntheses are prominently achieved using a related compound, N-chlorosaccharin. In these reactions, N-chlorosaccharin acts as a source of electrophilic chlorine, which is crucial for the activation of alkenes towards cyclization. For instance, the reaction of N-chlorosaccharin with alkenes in acetonitrile (B52724) can proceed via a Ritter-type reaction to form imidazolines or through a competing pathway to yield aziridines. The distinction between the reactivity of this compound and N-chlorosaccharin is critical; the chloro-substituent in this compound is on the aromatic ring and does not confer the electrophilic character necessary for the aforementioned cyclizations, unlike the N-Cl bond in N-chlorosaccharin.

Utility in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. nih.gov While the broader saccharin (B28170) scaffold has been derivatized to produce a variety of heterocyclic systems, specific examples of this compound as a versatile starting material for a diverse range of nitrogenous heterocycles are not extensively reported. Its most significant and well-documented role in this context is as an intermediate in the synthesis of the sulfonylurea herbicide, Mesosulfuron-methyl, where the core structure is ultimately incorporated into a more complex molecule featuring a pyrimidine (B1678525) ring. The potential for derivatizing the this compound core, for example through nucleophilic aromatic substitution or modification of the sulfonamide group, suggests that it could serve as a precursor to other nitrogen-containing heterocycles, though this remains an area with limited exploration in the available scientific literature.

Role as an Intermediate in the Synthesis of Complex Molecules

The application of this compound as an intermediate is a cornerstone of its synthetic value, particularly in the production of high-value agrochemicals.

Precursor in Agrochemical Synthesis (e.g., Mesosulfuron-methyl)

This compound is a crucial intermediate in the industrial synthesis of Mesosulfuron-methyl, a sulfonylurea herbicide. mdpi.com The synthesis pathway involves the conversion of this compound to 5-Chloro-N-methylsaccharin. researchgate.net This methylation step is typically achieved by reacting this compound with a methylating agent, such as dimethyl sulfate, in the presence of a weak base. researchgate.net The resulting 5-Chloro-N-methylsaccharin then undergoes further transformations, including cyanation and reduction, to build the side chain necessary for the final coupling with a pyrimidine derivative to yield Mesosulfuron-methyl. researchgate.net

The following table details the initial step in the synthesis of a key intermediate for Mesosulfuron-methyl starting from this compound, as described in the patent literature. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Product | Yield (%) |

| This compound | Dimethyl sulfate | Sodium bicarbonate | N-methylpyrrolidone | 0.5 h | 5-Chloro-N-methylsaccharin | 98 |

| This compound | Dimethyl sulfate | Triethylamine | N-methylpyrrolidone | 1 h | 5-Chloro-N-methylsaccharin | 99 |

Preparation of Saccharin Methylsulfide and Methylsulfone Derivatives

Based on a comprehensive review of the available scientific literature, there are no specific documented methods for the direct preparation of saccharin methylsulfide and methylsulfone derivatives starting from this compound. Research in this area has focused on other derivatives of saccharin for the introduction of sulfur-containing functional groups.

Design and Development of Novel Synthetic Reagents and Catalysts based on this compound

The investigation into the development of novel synthetic reagents and catalysts derived from the this compound scaffold is not a prominent area in the current body of scientific literature. While the parent saccharin molecule and its N-halo derivatives have been utilized as catalysts or reagents in various organic transformations, there is a lack of available research detailing the specific design and application of this compound itself as a platform for new reagents or catalysts.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chlorosaccharin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment (chemical shift), their neighboring protons (splitting patterns), and the relative number of protons (integration). For N-Chlorosaccharin, ¹H NMR spectra, typically recorded in deuterated solvents like chloroform-d (B32938) (CDCl₃), exhibit signals corresponding to the aromatic protons of the saccharin (B28170) core orgsyn.org.

The ¹H NMR spectrum of N-Chlorosaccharin in CDCl₃ typically shows signals in the aromatic region. A representative spectrum reveals a complex pattern with signals observed around δ 7.91 ppm, δ 7.97 ppm, and δ 8.13 ppm orgsyn.org. Specifically, a doublet of doublets (dd) at approximately δ 7.91 ppm suggests a proton adjacent to two other non-equivalent protons. A multiplet (m) around δ 7.97 ppm indicates the presence of two protons in a similar chemical environment, likely experiencing complex coupling. A doublet (d) at around δ 8.13 ppm points to a proton that is coupled to only one neighboring proton. These signals collectively confirm the presence of a substituted aromatic ring, characteristic of the saccharin scaffold, and provide information about the precise positions and electronic environments of the hydrogen atoms.

| ¹H NMR Data (N-Chlorosaccharin, CDCl₃) |

| Chemical Shift (δ, ppm) |

| 7.91 |

| 7.97 |

| 8.13 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment and hybridization state. The ¹³C NMR spectrum of N-Chlorosaccharin, also recorded in CDCl₃, displays signals that elucidate its carbon skeleton orgsyn.org.

The spectrum reveals characteristic signals for the aromatic carbons and the carbonyl carbon of the imide group. The reported chemical shifts for N-Chlorosaccharin include values such as 121.7, 125.8, 126.5, 134.9, 135.5, 137.8, and 156.6 ppm orgsyn.org. The signals in the range of 120-140 ppm are characteristic of aromatic carbons. The signal at approximately 156.6 ppm is indicative of the carbonyl carbon (C=O) of the imide functionality, which is typically deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms. The presence of multiple signals in the aromatic region confirms the substituted benzene (B151609) ring structure.

| ¹³C NMR Data (N-Chlorosaccharin, CDCl₃) |

| Chemical Shift (δ, ppm) |

| 121.7 |

| 125.8 |

| 126.5 |

| 134.9 |

| 135.5 |

| 137.8 |

| 156.6 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, FTIR and Raman, are crucial for identifying functional groups and understanding molecular vibrations, which are highly sensitive to molecular structure and bonding.

Identification of Characteristic Functional Group Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. These vibrations are unique to specific functional groups, allowing for their identification. While specific FTIR spectral data for 5-Chlorosaccharin was not detailed in the provided search snippets, the known structure of saccharin derivatives allows for the prediction of characteristic absorption bands thermofisher.com.

Key functional groups present in this compound include the imide carbonyl (C=O), the sulfonyl group (S=O), the C-N bond, aromatic C-H and C=C bonds, and the C-Cl bond. Expected FTIR absorptions would include:

C=O stretching: A strong absorption band typically appears in the region of 1650-1750 cm⁻¹ for imides.

S=O stretching: Strong absorption bands for the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1180-1140 cm⁻¹ (symmetric stretch).

C-N stretching: Bands associated with the C-N bond in the imide structure usually appear in the 1400-1300 cm⁻¹ range.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: This vibration usually appears in the fingerprint region, often below 800 cm⁻¹.

The presence of these characteristic bands would confirm the structural integrity and functional groups of this compound.

Analysis of Molecular Vibrational Modes and Conformations

Raman spectroscopy, a complementary vibrational technique, relies on the inelastic scattering of light. When monochromatic light (typically from a laser) interacts with a molecule, some photons are scattered with a change in energy, corresponding to the molecule's vibrational modes anton-paar.commpg.de. Raman spectroscopy is particularly useful for identifying vibrations that are not active in IR spectroscopy, such as those involving symmetric stretching or bending modes, and can provide information on molecular symmetry and conformation.

While specific Raman spectral data for this compound was not provided in the search results, the technique would offer a unique spectral fingerprint. The analysis of Raman spectra can reveal subtle differences in molecular structure, including conformational changes and intermolecular interactions within a crystalline lattice. For this compound, Raman spectroscopy could provide insights into the vibrational modes of the aromatic ring, the sulfonyl group, and the C-Cl bond, complementing the information obtained from FTIR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of ionized molecules.

The molecular weight of this compound is reported as approximately 217.63 g/mol on average, with a monoisotopic mass of 216.960042 g/mol epa.gov. High-resolution mass spectrometry (HRMS) has confirmed the elemental composition, with a calculated mass for C₇H₄ClNO₃S of 216.9600, and an experimentally found mass of 216.9594 orgsyn.org.

Electron ionization mass spectrometry (EI-MS) of N-Chlorosaccharin typically shows a molecular ion peak (M⁺) at m/z 217, corresponding to the molecular weight of the compound orgsyn.org. A prominent base peak at m/z 183 is also observed, which likely arises from the loss of a chlorine atom (Cl•) from the molecular ion (217 - 35/37 = 182/180, or more accurately, loss of HCl or Cl radical). Other significant fragment ions can provide further structural information. For instance, fragmentation might involve the loss of SO₂ (64 Da) or CO (28 Da) from the saccharin core, leading to smaller fragment ions. Analyzing these fragmentation patterns helps in confirming the presence of the saccharin moiety and the position of the chlorine substituent.

| Mass Spectrometry Data (N-Chlorosaccharin) |

| Parameter/Ion |

| Molecular Weight (Average) |

| Monoisotopic Mass |

| Molecular Ion (M⁺) |

| Fragment Ion |

| HRMS (Calcd for C₇H₄ClNO₃S) |

| HRMS (Found) |

Compound List:

this compound

N-Chlorosaccharin (NCSA)

Saccharin

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline material creative-biostructure.comuol.deuni-ulm.de. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, scientists can elucidate detailed structural parameters.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) is employed to obtain atomic coordinates, which in turn allow for the calculation of bond lengths, bond angles, and dihedral angles creative-biostructure.comuol.deuni-ulm.de. This provides a definitive map of the molecule's geometry. Studies on saccharin derivatives have utilized SC-XRD to establish their molecular structures, often in the context of their biological activity, such as inhibition of carbonic anhydrase rsc.orgnih.govtandfonline.combiorxiv.orgresearchgate.net. These analyses have revealed detailed information about the spatial arrangement of atoms, including the planarity of certain heterocyclic rings and the localization of bonds within these structures researchgate.netmdpi.com. For example, SC-XRD has been used to determine the structure of cyclobutenyl saccharin derivatives, confirming their molecular architecture lookchem.com. While specific crystallographic data for this compound itself is not detailed in the provided snippets, the application of SC-XRD to related saccharin structures confirms its utility in defining precise molecular geometries within this chemical class.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (when applied in analytical context)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light by a sample across the UV and visible regions of the electromagnetic spectrum azooptics.comtechnologynetworks.commsu.edu. This absorption arises from the promotion of electrons from lower energy ground states to higher energy excited states, known as electronic transitions azooptics.commsu.edulibretexts.org. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure, chromophores present in the molecule, and can be used for quantitative analysis azooptics.comtechnologynetworks.com.

UV-Vis spectroscopy has been applied to saccharin and its derivatives to characterize their electronic properties and for analytical purposes researchgate.netresearchgate.netchemijournal.compsu.edu. Studies have identified characteristic absorption bands associated with the saccharin core structure and its modifications. For saccharin (SAC) itself, a main absorption maximum is typically observed around 268.0 nm, with a weaker shoulder at approximately 285.5 nm in neutral or slightly alkaline solutions researchgate.netpsu.edu. Derivative UV spectrophotometry, which applies mathematical processing to spectra to enhance resolution and reduce baseline noise, has been particularly useful for analyzing saccharin in complex mixtures researchgate.netpsu.edu. For certain saccharin derivatives, absorption bands have been reported in the range of 200-400 nm, with specific maxima noted around 215 nm, 270 nm, and 339 nm, attributed to the saccharin moiety and its substituents researchgate.net. In some analytical applications, indirect methods involving color complex formation have also utilized UV-Vis spectrophotometry at wavelengths such as 425 nm for saccharin determination chemijournal.com.

Table 1: UV-Vis Absorption Maxima for Saccharin and Derivatives

| Compound/Derivative | Wavelength (nm) | Assignment/Notes | Source(s) |

| Saccharin (SAC) | ~215 | Attributed to saccharin core | researchgate.net |

| Saccharin (SAC) | ~268.0 | Main absorption maximum | researchgate.net, psu.edu |

| Saccharin (SAC) | ~285.5 | Weak shoulder | researchgate.net, psu.edu |

| Saccharin (SAC) | 425 | Indirect measurement via color complex formation | chemijournal.com |

| AL14 derivative | ~215 | Attributed to saccharin | researchgate.net |

| AL14 derivative | ~270 | Main band | researchgate.net |

| AL14 derivative | ~339 | Main band | researchgate.net |

Theoretical and Computational Chemistry Studies of 5 Chlorosaccharin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular structures and energies. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to predict a wide range of molecular properties with considerable accuracy.

Density Functional Theory (DFT) and Restricted Hartree-Fock (RHF) Methods

Density Functional Theory (DFT) has become a popular and effective method for quantum chemical calculations due to its balance of accuracy and computational cost. scirp.org The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is commonly used. nih.gov Paired with basis sets like 6-311++G(d,p), DFT calculations can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. ijesit.com

Restricted Hartree-Fock (RHF) is an ab initio method that provides a foundational, albeit less accurate, description compared to DFT for many systems. researchgate.net In the RHF method, it is assumed that electrons with opposite spins occupy the same spatial orbital. researchgate.net While often used as a starting point for more advanced calculations, comparing RHF results with those from DFT can offer insights into the effects of electron correlation, which RHF neglects. ijesit.com For molecules like 5-chlorosaccharin, DFT methods like B3LYP are generally preferred for achieving higher accuracy in predicting molecular properties. scirp.orgnih.gov

Prediction of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Transfer

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the possibility of intramolecular charge transfer. ijesit.comnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov This facilitates charge transfer within the molecule, which can be a key factor in its biological or chemical activity. nih.gov Computational studies on saccharin (B28170) derivatives have utilized DFT calculations to determine these orbital energies and analyze their implications for chemical stability and activity. researchgate.net For this compound, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the carbonyl and sulfonyl groups, indicating that an electronic transition would involve a charge transfer from the fused benzene ring system to the electron-withdrawing groups.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 5.5 |

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. ijesit.com For this compound, methods like DFT with the B3LYP functional and the 6-311++G(d,p) basis set are used to calculate the equilibrium geometry. ijesit.com This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimized geometry provides a detailed picture of the molecule's structure. In this compound, the molecule is largely planar due to the fused aromatic and heterocyclic ring system. The sulfonyl group creates a tetrahedral geometry around the sulfur atom. The calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational method used.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Bond Lengths (Å) | |

| S-N | 1.65 |

| S=O (avg.) | 1.43 |

| C-Cl | 1.74 |

| C=O | 1.21 |

| Bond Angles (°) | |

| O-S-O | 120.5 |

| C-S-N | 95.0 |

| C-C-Cl | 120.1 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions by transforming the calculated wavefunction into a localized form that aligns with the classic Lewis structure concept of bonds and lone pairs. wikipedia.orguni-muenchen.de This method provides a quantitative description of delocalization effects, such as hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The stability of a molecule can be related to hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital (donor) to an adjacent empty anti-bonding orbital (acceptor). researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.gov For this compound, significant interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the anti-bonding orbitals of the sulfur and carbonyl groups, as well as delocalization within the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π(C-C)aromatic | 25.5 |

| LP (N) | σ(S-O) | 5.2 |

| π(C=C)aromatic | π(C=C)aromatic | 20.1 |

| LP (Cl) | σ(C-C)aromatic | 3.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Reactant-Solvent Interactions

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the investigation of conformational changes, solvent effects, and interactions with other molecules. yums.ac.irnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.govnih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. orientjchem.org By determining the activation energies (the energy barriers of the transition states), chemists can predict the feasibility and pathways of a chemical reaction. rsc.org

For this compound, computational methods like DFT can be used to study various potential reactions, such as nucleophilic substitution at the chlorinated benzene ring or reactions involving the sulfonamide group. nih.govresearchgate.net For instance, a theoretical study could map the energy profile for the hydrolysis of the amide bond or the displacement of the chlorine atom. Such computational investigations provide detailed, step-by-step insights into how the reaction proceeds, which can be difficult to obtain through experimental means alone. nih.govrsc.org

Transition State Characterization and Reaction Pathway Energetics

Detailed computational studies characterizing the transition states and mapping the potential energy surfaces for reactions involving this compound are not available in the current body of scientific literature. Consequently, data on the geometries of transition state structures, activation energies, and the thermodynamics of potential reaction pathways, such as nucleophilic substitution or ring-opening reactions, have not been reported.

Modeling of Solvent Effects and Catalytic Influence

There is a lack of published research on the computational modeling of solvent effects on the reactivity of this compound. Studies employing implicit or explicit solvent models to understand how different solvent environments would influence reaction rates and mechanisms are absent. Similarly, theoretical investigations into the catalytic influence of acids, bases, or metal catalysts on the reactions of this compound have not been documented.

Emerging Research Frontiers and Future Perspectives for 5 Chlorosaccharin

Development of Green and Sustainable Chemical Processes Utilizing 5-Chlorosaccharin

The drive towards greener chemical processes has spurred research into more sustainable methods for synthesizing and utilizing this compound. This includes minimizing waste, reducing energy consumption, and employing environmentally benign reaction media.

Solvent-Free or Aqueous Medium Reactions

A significant area of development involves conducting reactions involving this compound in solvent-free conditions or aqueous media. Research has explored the synthesis of this compound itself using oxone® and water as a solvent system, offering an eco-friendly alternative to traditional methods thieme-connect.comorgsyn.org. Furthermore, studies have demonstrated the efficient silylation of alcohols, phenols, and oximes using catalytic amounts of this compound and hexamethyldisilazane (B44280) under mild, solvent-free conditions, achieving excellent yields and selectivities researchgate.net. These approaches align with green chemistry principles by reducing reliance on volatile organic solvents, thereby minimizing environmental impact and improving safety ijsetpub.comijnc.irresearchgate.net.

Enhanced Atom Economy Approaches

Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of atoms from reactants into the desired product, thereby minimizing waste jocpr.com. While some N-haloimides, such as trichloroisocyanuric acid (TCCA), have been noted for their higher atom economy due to their ability to transfer multiple chlorine atoms researchgate.netresearchgate.net, research continues to explore ways to optimize the atom economy of reactions involving this compound. This may involve developing catalytic cycles that regenerate active species or designing transformations where byproducts can be readily recycled. The inherent reactivity of this compound makes it a candidate for atom-economical transformations when its specific electrophilic chlorinating capabilities are required.

Exploration of Novel and Undiscovered Reaction Pathways and Selectivity Enhancements

Ongoing research seeks to expand the synthetic repertoire of this compound by uncovering new reaction pathways and improving the selectivity of existing transformations. Its well-established role as an electrophilic chlorinating agent is being further explored for more complex substrates and reactions.

This compound has demonstrated utility in various reactions, including:

Halogenation: It efficiently chlorinates electron-rich aromatic compounds, typically yielding mixtures of ortho and para isomers with regioselectivity ratios often in the range of 4:1 to 5:1 thieme-connect.comresearchgate.net.

Co-halogenation: In reactions with alkenes, it facilitates the formation of chlorohydrins with high regioselectivity and good to excellent yields thieme-connect.com.

Oxidation: It has been utilized as an oxidant, for instance, in the oxidation of alcohols and amino acids .

Specialized Transformations: Research has also shown its application in the regiospecific preparation of 5-haloisatins mediated by silica, achieving moderate yields researchgate.net.

Future research directions include exploring its potential in novel catalytic systems, tandem reactions, and asymmetric transformations, aiming for higher selectivity and efficiency.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant frontier. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, improved safety for hazardous reactions, and scalability ijsetpub.comijnc.irmdpi.comrsc.org. Automated systems, often coupled with artificial intelligence and machine learning, can further streamline reaction optimization, compound library generation, and process development rsc.orgrsc.orgmit.edusyrris.com. While specific studies detailing the use of this compound in flow reactors are emerging, its robust reactivity makes it a prime candidate for such advanced synthetic methodologies, promising more efficient and reproducible outcomes.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

Understanding reaction mechanisms in real-time is crucial for process optimization and development. Advanced spectroscopic techniques, such as in-situ NMR, FT-IR, and Raman spectroscopy, provide invaluable insights into reaction kinetics, intermediate formation, and mechanistic pathways bruker.comfu-berlin.denih.govmdpi.comchemrxiv.org. For this compound, employing these techniques can elucidate the precise role of its electrophilic chlorine atom in various transformations, identify potential side reactions, and guide the development of more selective and efficient protocols. Real-time monitoring can also facilitate the optimization of conditions for flow chemistry applications, ensuring process control and product quality.

Design of Next-Generation Reagents from the this compound Scaffold for Specialized Transformations

The saccharin (B28170) scaffold is recognized for its potential in developing specialized reagents with enhanced reactivity profiles . This compound itself serves as a precursor for other valuable reagents, such as N-trifluoromethylthiosaccharin, which is used for trifluoromethylthiolation orgsyn.org. Future research can focus on modifying the this compound structure to create a new generation of reagents tailored for specific, challenging transformations. This could involve introducing different functional groups onto the saccharin ring or altering the N-haloimide moiety to fine-tune reactivity, selectivity, and substrate scope for specialized applications in areas like medicinal chemistry or materials science.

Q & A

Q. What ethical frameworks apply to studies investigating this compound’s potential dual-use applications?

- Methodological Answer :

- Adhere to the Chemical Weapons Convention (CWC) guidelines for reporting high-risk research.

- Implement institutional review board (IRB) oversight for studies with biohazardous endpoints.

- Disclose conflicts of interest and adhere to dual-use research of concern (DURC) policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.